molecular formula C21H23Cl2N3O5S B5161124 N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

Cat. No.: B5161124
M. Wt: 500.4 g/mol
InChI Key: RIQCCWPBYSREMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a complex molecular architecture. Its molecular formula is C₂₁H₂₃Cl₂N₃O₅S, with an average molecular mass of 500.391 g/mol and a monoisotopic mass of 499.073547 g/mol . The compound features a central sulfonamide group linked to a 2,5-dichlorophenyl moiety and a 4-methylbenzenesulfonyl group. Additionally, the presence of a hydroxyl group on the propyl chain enhances polarity, influencing solubility and interaction profiles. The compound’s stereochemistry remains undefined in available data, and its ChemSpider ID is 2158540 .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O5S/c1-13-4-7-16(8-5-13)32(30,31)26(18-10-14(22)6-9-17(18)23)12-15(27)11-25-19(28)21(2,3)24-20(25)29/h4-10,15,27H,11-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQCCWPBYSREMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the dichlorophenyl and dimethyl-dioxoimidazolidinyl intermediates. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Substituents Molecular Weight (g/mol)
Target Compound Benzenesulfonamide Imidazolidinone, hydroxyl, dichlorophenyl 2,5-Cl₂C₆H₃, 4-MeC₆H₄ 500.39
Triazolethiones (e.g., [7–9]) 1,2,4-Triazole-3-thione Triazolethione, sulfonamide, difluorophenyl 2,4-F₂C₆H₃, X = H/Cl/Br ~450–550*
S-Alkylated Triazoles (e.g., [10–15]) 1,2,4-Triazolethioether Thioether, ketone, sulfonamide, fluorophenyl 4-FC₆H₄, X = Cl/H/Br ~550–650*

*Estimated based on synthesis schemes in .

Key Observations:

Functional Groups: The target’s imidazolidinone group (cyclic urea) contrasts with triazolethiones or thioethers in analogues. This difference impacts hydrogen-bonding capacity and metabolic stability. Cyclic ureas are more polar and may exhibit enhanced solubility compared to sulfur-containing heterocycles .

Substituent Effects :

  • The 2,5-dichlorophenyl group in the target introduces strong electron-withdrawing effects and lipophilicity, whereas analogues in feature 2,4-difluorophenyl or 4-fluorophenyl groups. Chlorine’s larger atomic radius may increase steric hindrance, affecting binding interactions .
  • The 4-methylbenzenesulfonyl group is conserved across compounds, suggesting shared sulfonamide-mediated pharmacological or crystallographic properties .

Spectral and Physicochemical Properties

Table 2: Spectroscopic Comparison

Compound IR Features (cm⁻¹) NMR Characteristics
Target Compound Not reported in evidence Undefined in evidence
Hydrazinecarbothioamides [4–6] νC=S: 1243–1258; νC=O: 1663–1682; νNH: 3150–3319 Aromatic protons (δ 7.2–8.1 ppm), NH signals (δ 10–12 ppm)
Triazolethiones [7–9] νC=S: 1247–1255; νNH: 3278–3414 Absence of C=O signals; thione tautomer confirmed
  • The absence of C=O stretches in triazolethiones (vs. hydrazinecarbothioamides) highlights tautomeric shifts, whereas the target’s imidazolidinone retains carbonyl groups (νC=O expected at ~1700 cm⁻¹) .

Crystallographic Considerations

  • Target Compound: No crystallographic data is provided, but sulfonamide derivatives are often analyzed using programs like SHELXL for small-molecule refinement. The compound’s stereochemical complexity may necessitate advanced validation tools (e.g., PLATON) to confirm bond lengths and angles .
  • Triazole Analogues: emphasizes tautomeric analysis via IR and NMR, avoiding crystallographic ambiguity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.